

# Technical Guide: 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile

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## Compound of Interest

Compound Name: 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile

Cat. No.: B1285458

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile** is a key chemical intermediate primarily recognized for its role in the synthesis of Erlotinib. Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies.[1][2] As a process-related impurity and a synthetic precursor, the characterization, quantification, and control of **4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile** are critical for the quality and safety of the final active pharmaceutical ingredient (API).[2] This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and analytical methodologies for its detection and quantification. Furthermore, it details the EGFR signaling pathway, the mechanism of action of Erlotinib, and the logical workflow for impurity identification.

## Synonyms and Chemical Properties

A clear identification of **4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile** is fundamental for researchers and drug development professionals. The following table summarizes its various synonyms and key chemical properties.

Property	Value
IUPAC Name	4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile
Synonyms	2-Nitro-4,5-bis(2-methoxyethoxy)benzonitrile, 4,5-Di(2-methoxyethoxy)-2-nitrobenzonitrile, Erlotinib intermediate, Erlotinib Impurity W
CAS Number	236750-65-5
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>2</sub> O <sub>6</sub> [3]
Molecular Weight	296.28 g/mol [3]
Appearance	Yellow-green crystalline powder
Boiling Point	459.3 ± 45.0 °C (Predicted)[2]
Density	1.26 ± 0.1 g/cm <sup>3</sup> (Predicted)[2]
Storage Temperature	2-8°C[2]

## Experimental Protocols

### Synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile

A general method for the synthesis of **4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile** involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.[4]

Materials:

- 3,4-bis(2-methoxyethoxy)benzonitrile
- Glacial acetic acid
- Concentrated sulfuric acid
- Concentrated nitric acid
- Ethyl acetate

- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

#### Procedure:

- Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid to create the primary feedstock.[4]
- Prepare separate feedstocks of concentrated sulfuric acid and concentrated nitric acid.[4]
- Using a flow pump, adjust the flow rates to 20 ml/min for the benzonitrile solution, 10 ml/min for the concentrated sulfuric acid, and 6 ml/min for the concentrated nitric acid. This maintains a molar ratio of approximately 1:1.5 of the benzonitrile to nitric acid and a 1:4 mass ratio of nitric acid to sulfuric acid.[4]
- The reaction is conducted at a controlled temperature of 60°C with a residence time of 60 seconds.[4]
- After the reaction, the glacial acetic acid is recovered from the collected solution by distillation under reduced pressure.[4]
- The remaining residue is then dissolved in 1.2 L of water and extracted twice with 1 L of ethyl acetate.[4]
- The combined organic phases are washed with a saturated sodium bicarbonate solution until neutral, dried over anhydrous sodium sulfate, and then evaporated to yield **4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile**. [4]

## Analytical Method for Impurity Profiling of Erlotinib

The quantification of **4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile** as an impurity in Erlotinib is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Chromatographic Conditions for HPLC Analysis:

Parameter	Condition
System	HPLC with UV or PDA detector[5]
Column	Kromasil C18 (250 x 4.6 mm, 5µm) or equivalent[5]
Mobile Phase A	0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.80 with phosphoric acid[5]
Mobile Phase B	Acetonitrile[5]
Gradient	A gradient program is typically used to separate all impurities.
Flow Rate	1.2 mL/min[5]
Column Temperature	50°C[5]
Detection Wavelength	248 nm[5]
Injection Volume	10 µL[5]

#### Sample Preparation:

- Prepare a diluent, for instance, a mixture of water and methanol.[5]
- Dissolve the Erlotinib sample in the diluent to a final concentration of approximately 1 mg/mL.[5]

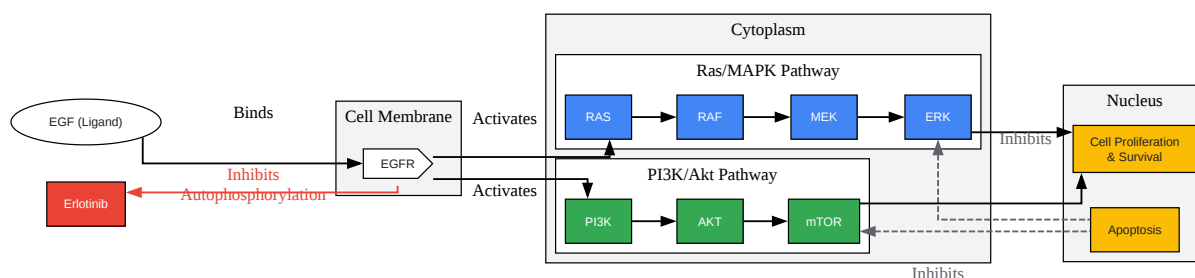
## Signaling Pathways and Logical Relationships

As **4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile** is an intermediate in the synthesis of the EGFR inhibitor Erlotinib, understanding the EGFR signaling pathway is paramount for researchers in drug development.

## EGFR Signaling Pathway and Inhibition by Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[6][7]

Erlotinib acts as a reversible inhibitor of the EGFR tyrosine kinase by competing with ATP for its binding site, thereby preventing receptor autophosphorylation and blocking downstream signaling.[1][6]

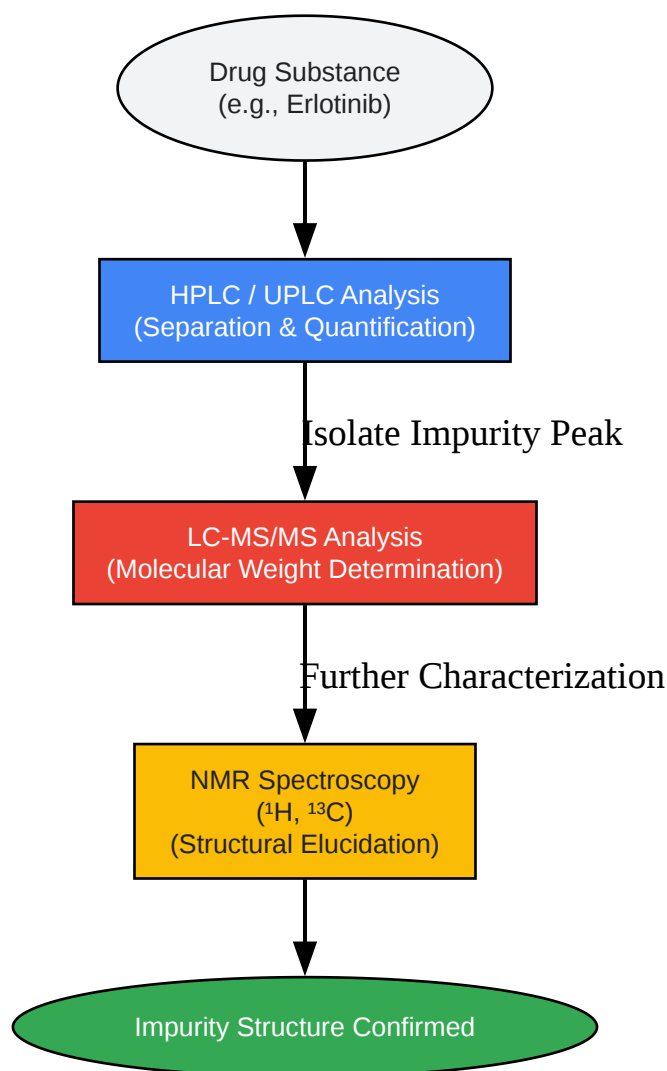


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Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

## Experimental Workflow for Impurity Identification

The identification and structural elucidation of impurities such as **4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile** during drug development follow a logical workflow, integrating various analytical techniques.



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Caption: General workflow for impurity identification and structural elucidation.

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